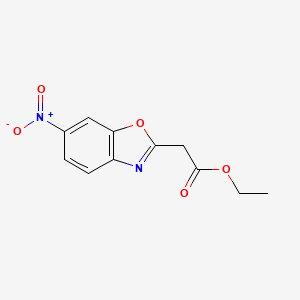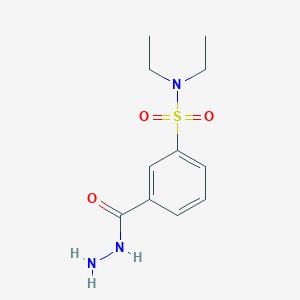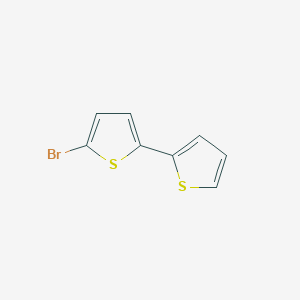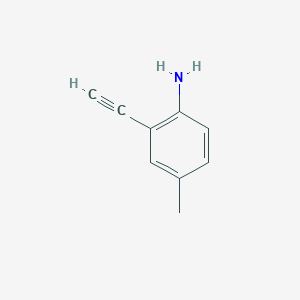
2-氯-5-苯并噻唑-2-基苯胺
描述
5-Benzothiazol-2-yl-2-chloro-phenylamine is a compound belonging to the benzothiazole family, which is known for its diverse biological and pharmacological activities.
科学研究应用
5-Benzothiazol-2-yl-2-chloro-phenylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound exhibits antimicrobial properties, making it useful in the study of bacterial and fungal infections.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
生化分析
Biochemical Properties
5-Benzothiazol-2-yl-2-chloro-phenylamine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis . This inhibition is significant in the context of developing treatments for hyperpigmentation disorders. Additionally, 5-Benzothiazol-2-yl-2-chloro-phenylamine interacts with proteins involved in cell signaling pathways, potentially modulating their function and impacting cellular responses.
Cellular Effects
The effects of 5-Benzothiazol-2-yl-2-chloro-phenylamine on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated cytotoxic effects, leading to cell death . It influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell proliferation and survival. Furthermore, 5-Benzothiazol-2-yl-2-chloro-phenylamine affects gene expression, altering the transcription of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, 5-Benzothiazol-2-yl-2-chloro-phenylamine exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For example, its interaction with tyrosinase involves binding to the enzyme’s active site, preventing substrate access and subsequent melanin production . Additionally, 5-Benzothiazol-2-yl-2-chloro-phenylamine can modulate enzyme activity through allosteric interactions, leading to changes in cellular metabolism and gene expression.
Temporal Effects in Laboratory Settings
The stability and degradation of 5-Benzothiazol-2-yl-2-chloro-phenylamine in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its breakdown, reducing its efficacy. In vitro and in vivo studies have demonstrated that the effects of 5-Benzothiazol-2-yl-2-chloro-phenylamine on cellular function are sustained over time, with no significant loss of activity observed.
Dosage Effects in Animal Models
The effects of 5-Benzothiazol-2-yl-2-chloro-phenylamine vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities . At higher doses, toxic effects can be observed, including liver and kidney damage. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
5-Benzothiazol-2-yl-2-chloro-phenylamine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological activity. Additionally, 5-Benzothiazol-2-yl-2-chloro-phenylamine can affect metabolic flux, altering the levels of key metabolites involved in cellular processes.
Transport and Distribution
The transport and distribution of 5-Benzothiazol-2-yl-2-chloro-phenylamine within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, enhancing its therapeutic effects. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to cross cell membranes and reach intracellular targets.
Subcellular Localization
5-Benzothiazol-2-yl-2-chloro-phenylamine exhibits specific subcellular localization patterns that influence its activity and function . It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can affect mitochondrial function and induce apoptosis in cancer cells. Understanding the subcellular localization of 5-Benzothiazol-2-yl-2-chloro-phenylamine is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
准备方法
The synthesis of 5-Benzothiazol-2-yl-2-chloro-phenylamine typically involves the reaction of 2-aminobenzenethiol with 2-chlorobenzoyl chloride under acidic conditions. This reaction forms the benzothiazole ring through cyclization . Industrial production methods often employ similar synthetic routes but may include optimizations such as microwave irradiation or the use of catalysts to enhance yield and reduce reaction time .
化学反应分析
5-Benzothiazol-2-yl-2-chloro-phenylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitro group to an amine using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
作用机制
The mechanism of action of 5-Benzothiazol-2-yl-2-chloro-phenylamine involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of enzymes critical for bacterial cell wall synthesis. In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
相似化合物的比较
Similar compounds to 5-Benzothiazol-2-yl-2-chloro-phenylamine include other benzothiazole derivatives such as:
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
5-Chloro-2-mercaptobenzothiazole: Used in the rubber industry as a vulcanization accelerator.
2-Phenylbenzothiazole: Exhibits significant anticancer activity.
5-Benzothiazol-2-yl-2-chloro-phenylamine stands out due to its unique combination of a benzothiazole ring and a chloro-substituted phenyl group, which enhances its biological activity and makes it a versatile compound in various fields of research .
属性
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-2-chloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S/c14-9-6-5-8(7-10(9)15)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRAMJXBKRGJME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352198 | |
| Record name | 5-Benzothiazol-2-yl-2-chloro-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
292644-34-9 | |
| Record name | 5-Benzothiazol-2-yl-2-chloro-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(1,3-BENZOTHIAZOL-2-YL)-2-CHLOROANILINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[[2,4,6-Tris(isopropyl)phenyl]sulphonyl]-1H-1,2,4-triazole](/img/structure/B1298625.png)
![3-[3-(Trifluoromethyl)Phenyl]-1H-Pyrazole](/img/structure/B1298626.png)












